4-methyl-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[[4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2S2/c1-13-6-8-16(9-7-13)30(27,28)23-11-17-24-25-18(26(17)2)29-12-14-4-3-5-15(10-14)19(20,21)22/h3-10,23H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBUUSMDLZCZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(N2C)SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a complex organic molecule with potential pharmacological applications. Its structure features a triazole moiety, which is known for various biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Core Structure : 1,2,4-triazole ring
- Substituents :
- Methyl groups on the triazole and benzene rings
- A trifluoromethyl group on the benzyl moiety
- A sulfonamide functional group
Biological Activity Overview
The biological activities of compounds containing the triazole ring have been extensively studied. The following sections summarize key findings related to the specific compound .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including multi-drug resistant strains.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Triazole A | 0.125 | Staphylococcus aureus (MRSA) |
| Triazole B | 0.5 | Escherichia coli |
| Triazole C | 1.0 | Pseudomonas aeruginosa |
These values suggest that modifications to the triazole structure can enhance antimicrobial efficacy. The presence of a trifluoromethyl group is particularly noted for increasing potency against Gram-positive bacteria .
Anticancer Properties
The anticancer potential of triazole derivatives has also been documented. In vitro studies have demonstrated that certain analogs can inhibit cancer cell proliferation effectively.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound X | 1.61 | A-431 (epidermoid carcinoma) |
| Compound Y | 1.98 | Jurkat (T-cell leukemia) |
These results indicate that structural features such as electron-donating groups at specific positions on the phenyl ring significantly influence cytotoxic activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key observations include:
- Electron-donating groups : Methyl or hydroxyl groups at certain positions enhance activity.
- Trifluoromethyl substitution : This modification tends to improve antibacterial properties.
- Alkyl chain length : Variations in alkyl chain length at specific positions can either enhance or diminish activity.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Mermer et al. (2020) synthesized quinolone-triazole hybrids and evaluated their antibacterial properties against a panel of pathogens. Their findings indicated that specific substitutions led to enhanced activity compared to standard antibiotics .
- Barbuceanu et al. (2021) reported on mercapto-1,2,4-triazoles and their effectiveness against various bacterial strains, highlighting one compound with a MIC value as low as 8 μg/mL against Bacillus cereus .
Scientific Research Applications
Antimicrobial Activity
The compound belongs to the class of 1,2,4-triazoles, which have been extensively studied for their antimicrobial properties . Research indicates that derivatives of 1,2,4-triazoles exhibit a broad spectrum of bioactivities, including antibacterial and antifungal effects. For instance, 1,2,4-triazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds displaying minimum inhibitory concentrations (MIC) comparable to established antibiotics like gentamicin and ciprofloxacin .
Anticancer Potential
In addition to antimicrobial properties, 4-methyl-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide has been investigated for its anticancer activity . A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that triazole derivatives could inhibit tumor growth effectively, suggesting potential applications in cancer therapy .
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of 1,2,4-triazole derivatives. These compounds may act as antioxidants and protect neuronal cells from oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases .
Plant Protection Agents
The compound's structure allows it to function as a plant protection agent , particularly in controlling pests and diseases. Triazole derivatives are known for their fungicidal properties and can be utilized in agrochemical formulations to protect crops from fungal infections. The stability and efficacy of these compounds make them suitable for developing new agrochemicals aimed at enhancing agricultural productivity .
Pesticide Development
Recent patents have focused on the development of formulations containing triazole derivatives for pest control. These formulations aim to improve the safety and effectiveness of pesticides while minimizing environmental impact. The incorporation of trifluoromethyl groups enhances the biological activity of the compounds against various agricultural pests .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observations/Findings |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | Comparable MIC to established antibiotics |
| Anticancer | Inhibition of tumor growth | Potential use in cancer therapy |
| Neuroprotection | Protection against oxidative stress | Implications for neurodegenerative disease treatment |
| Agricultural | Plant protection agents | Effective against fungal infections |
| Pesticide Development | Formulations for pest control | Enhanced biological activity with trifluoromethyl groups |
Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
The target compound belongs to a class of 1,2,4-triazole-sulfonamide hybrids. Key structural analogs include:
*Note: Molecular weight calculated based on structural formula.
Key Observations :
- Substituent Effects : The trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to halogenated (e.g., Cl, F) or alkyl (e.g., allyl) substituents in analogs .
- Sulfonamide vs. Benzamide : Unlike the benzamide derivative in , the sulfonamide group in the target compound may confer stronger hydrogen-bonding interactions with biological targets, such as enzymes or receptors .
Spectral Data Comparison
IR and NMR data are critical for confirming tautomeric forms and substituent integration:
Note: The absence of S-H stretching in the target compound confirms its existence as the thione tautomer, consistent with analogs in .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Q. How can crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SCXRD) provides:
- Bond angles/lengths : Triazole ring planarity (N–N–C angles: 105–110°) and sulfonamide torsion angles (C–S–O: 90–100°) .
- Intermolecular interactions : Hydrogen bonding between sulfonamide O and triazole N stabilizes crystal packing .
- Example : SCXRD of a triazole-sulfonamide analog (CCDC-1441403) confirmed steric effects of the trifluoromethyl group on molecular conformation .
Q. What computational methods predict the compound’s biological target interactions?
- Molecular docking : Simulates binding to enzymes (e.g., carbonic anhydrase IX) via sulfonamide-Zn²+ coordination .
- QSAR modeling : Correlates substituent electronegativity (e.g., trifluoromethyl) with inhibitory activity (IC₅₀) .
- MD simulations : Predicts stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
Q. How to address contradictory data in enzyme inhibition assays?
- Case study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from:
- Assay conditions : Buffer ionic strength affects sulfonamide ionization .
- Enzyme isoform specificity : Selectivity for CA IX over CA II requires isoform-specific inhibitors .
- Resolution : Validate results using orthogonal assays (e.g., SPR for binding kinetics) and crystallographic data .
Q. What strategies enhance the compound’s pharmacokinetic profile?
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., morpholine) to improve solubility without compromising target binding .
- Metabolic stability : Replace labile methyl groups with deuterated analogs to reduce CYP450-mediated oxidation .
- Prodrug design : Mask sulfonamide as a phosphate ester for improved oral bioavailability .
Methodological Recommendations
- Synthetic troubleshooting : If yields drop below 50%, re-examine anhydrous conditions for sulfanyl group incorporation .
- Data validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment of triazole protons .
- Advanced modeling : Use hybrid DFT (e.g., B3LYP/6-311++G**) for accurate electronic property calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
